4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate chemical structure
4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate chemical structure
The following technical guide details the chemical structure, synthesis, and applications of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate (CAS 67603-68-3). This document is designed for researchers in materials science and medicinal chemistry.
CAS Registry Number: 67603-68-3 Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.35 g/mol [1][2][3]
Chemical Identity & Structural Analysis[1][2][5][6]
This compound is an unsymmetrical diester featuring a rigid phenyl benzoate core, a structural motif ubiquitous in liquid crystal (LC) mesogens.[1][3] Its architecture consists of three distinct functional domains:
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The Head Group (Donor): A 3-amino-4-methylbenzoate moiety.[1][2][3] The amino group (-NH₂) at the meta position (relative to the ester) serves as a reactive handle for polymerization (e.g., polyimides) or hydrogen bonding, while the para-methyl group provides steric bulk that influences molecular packing.[1][3]
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The Core Linkage: An internal ester bond connecting the benzoic acid derivative to the phenolic ring.[1][3] This ester linkage confers rigidity and linearity, essential for mesophase formation.[1][3]
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The Tail Group (Acceptor): A propyl 4-hydroxybenzoate (propylparaben) moiety.[1][3] The terminal propoxycarbonyl group acts as a flexible aliphatic tail, promoting solubility and lowering the melting point of the crystalline phase.[1][3]
Structural Visualization
The following diagram illustrates the logical segmentation of the molecule.
Synthesis Methodology
Direct esterification of 3-amino-4-methylbenzoic acid is problematic due to the competing nucleophilicity of the amino group, which can lead to self-polymerization or amide formation.[1][3] Therefore, a Nitro-Reduction Route is the industry-standard protocol for high-purity synthesis.[1][3]
Protocol: Nitro-Reduction Pathway[1][2][5]
Phase 1: Formation of the Nitro-Diester Intermediate
Objective: Synthesize 4-(propoxycarbonyl)phenyl 3-nitro-4-methylbenzoate. Precursors: 3-Nitro-4-methylbenzoic acid (Acid), Propyl 4-hydroxybenzoate (Phenol).[1][3]
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Activation: Dissolve 3-nitro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2 eq) and a catalytic amount of DMF.[1][3] Reflux for 2 hours to generate the acid chloride.[1][3]
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Coupling: Cool the acid chloride solution to 0°C. Add a solution of propyl 4-hydroxybenzoate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM dropwise.
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Workup: Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine.[1][3] Dry over MgSO₄ and concentrate to yield the nitro-ester solid.[1][3]
Phase 2: Selective Reduction
Objective: Reduce the nitro group (-NO₂) to the amine (-NH₂) without hydrolyzing the ester linkages.[1][3]
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Hydrogenation: Dissolve the nitro intermediate in ethyl acetate/ethanol (1:1). Add 10% Pd/C catalyst (5 wt%).[1][3]
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Reaction: Stir under a hydrogen atmosphere (balloon pressure or 30 psi) at room temperature for 4-6 hours.
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Purification: Filter through Celite to remove the catalyst. Recrystallize from ethanol/hexane to obtain the final product as off-white needles.[1][3]
Synthesis Workflow Diagram
Physical & Chemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical for amino-benzoates.[1][3] |
| Melting Point | 114 - 117 °C | Estimated based on structural analogs [1].[1][3] |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate.[1][3] Insoluble in water.[1][3] | Lipophilic nature due to diester/phenyl rings.[1][3] |
| Reactivity | Nucleophilic amine; hydrolytically sensitive esters.[1][3] | Amine allows for diazonium salt formation or acylation.[1][3] |
| pKa (Amine) | ~3.5 - 4.0 | Reduced basicity due to the electron-withdrawing ester group on the ring.[1][3] |
Applications in Research & Industry
A. Liquid Crystal Alignment Layers
The rod-like (calamitic) structure of this molecule makes it an ideal candidate for liquid crystal polymers (LCPs) .[1][3] The free amino group allows it to be grafted onto polymer backbones (e.g., polyimides) to create "command surfaces" that align bulk liquid crystals in display technologies.[1][3]
B. Reactive Mesogens
It serves as a monomer for side-chain liquid crystalline polymers.[1][3] By reacting the amino group with methacryloyl chloride, researchers can synthesize polymerizable mesogens used in optical films and retarders.[1][3]
C. Pharmaceutical Intermediate
While primarily a materials science precursor, the 3-amino-4-methylbenzoate motif is a known pharmacophore, found in tyrosine kinase inhibitors like Nilotinib .[1][3] This specific propyl ester derivative may serve as a lipophilic prodrug model or a specific impurity standard in drug development [2].[1][3]
References
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TCI Chemicals. (n.d.).[1][3] Methyl 3-Amino-4-methylbenzoate Product Specification. Retrieved from [1][3]
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BenchChem. (2025).[1][3] Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from [1][3]
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Chemical Book. (2024).[1][3] CAS 67603-68-3 Entry.[1][2][3][4] Retrieved from [1][3]
